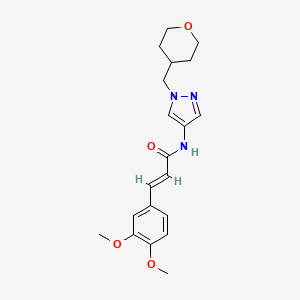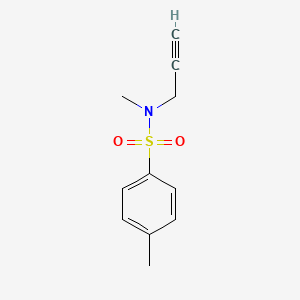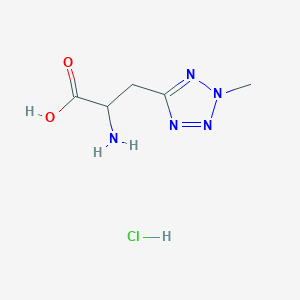
(E)-3-(3,4-dimethoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activities
The compound "(E)-3-(3,4-dimethoxyphenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide" and its derivatives have been a focal point in the synthesis of novel compounds with significant scientific interest. A study by Fahim, Elshikh, and Darwish (2019) explored the synthesis of pyrimidiopyrazole derivatives, showcasing their noteworthy in vitro antitumor activity against HepG2 cell lines. This research emphasizes the compound's potential in cancer therapy, backed by molecular docking and DFT studies to analyze molecular structures and stability (Fahim et al., 2019).
Crystal Structure Analysis
Prabhuswamy et al. (2016) synthesized a related compound and analyzed its crystal structure using X-ray diffraction. The research reveals the compound's intricate molecular arrangements and intermolecular interactions, contributing to a deeper understanding of its chemical properties and potential applications in material science (Prabhuswamy et al., 2016).
Heterocyclic Synthesis
Bondock, Tarhoni, and Fadda (2014) explored the reactivity of a closely related enaminonitrile compound, demonstrating its utility in synthesizing a wide array of heterocyclic compounds. This highlights the versatility of this chemical moiety in creating pharmacologically active compounds and its significance in medicinal chemistry (Bondock et al., 2014).
Antimicrobial Applications
A study by Elmagd et al. (2017) employed thiosemicarbazide derivatives as precursors for synthesizing target heterocyclic compounds, including a compound closely related to the one . These compounds were assessed for their antimicrobial activity, showcasing the potential of such structures in developing new antimicrobial agents (Elmagd et al., 2017).
Structural and Molecular Insights
Kranjc, Juranovič, Kočevar, and Perdih (2012) focused on the crystal structure of related compounds, detailing the molecular geometry and intermolecular interactions. This work is crucial for understanding the physical and chemical properties of these compounds, which can be pivotal in designing materials with specific attributes (Kranjc et al., 2012).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-18-5-3-15(11-19(18)26-2)4-6-20(24)22-17-12-21-23(14-17)13-16-7-9-27-10-8-16/h3-6,11-12,14,16H,7-10,13H2,1-2H3,(H,22,24)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXCYLPYAMTJKY-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CN(N=C2)CC3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN(N=C2)CC3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzothiophen-2-yl-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2370142.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{2-[5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}amine](/img/structure/B2370144.png)


![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2370151.png)





![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2370161.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2370163.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B2370164.png)
